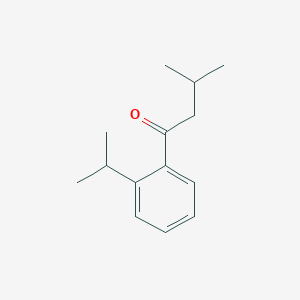

2'-iso-Propyl-3-methylbutyrophenone

Description

2'-iso-Propyl-3-methylbutyrophenone is a substituted butyrophenone derivative featuring a phenyl group attached to a four-carbon ketone chain. The compound is distinguished by an iso-propyl group at the 2' position and a methyl group at the 3 position of the butyrophenone backbone.

Properties

IUPAC Name |

3-methyl-1-(2-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)9-14(15)13-8-6-5-7-12(13)11(3)4/h5-8,10-11H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSQMNPRNFMOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-iso-Propyl-3-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting iso-propylbenzene with 3-methylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2’-iso-Propyl-3-methylbutyrophenone follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored closely to maintain the desired temperature and pressure conditions, ensuring efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-iso-Propyl-3-methylbutyrophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

2’-iso-Propyl-3-methylbutyrophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-iso-Propyl-3-methylbutyrophenone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs from Evidence

(a) 2-Hydroxy-2-methyl-1-phenyl-1-propanone (CAS 71833-40-4)

- Structure: A propanone derivative with a hydroxy group and methyl substituent at the α-position (adjacent to the ketone).

- Key Properties :

- Contrast with Target Compound: The hydroxy group in this analog introduces hydrogen-bonding capability, unlike the alkyl-dominated 2'-iso-Propyl-3-methylbutyrophenone. This difference would reduce the latter’s solubility in polar solvents but enhance compatibility with nonpolar matrices.

(b) Methyl-Substituted Aldehydes ()

- Examples :

- 2-Methylbutanal (CAS 96-17-3): A branched aldehyde with a methyl group at the 2-position.

- 3-Methylbutanal (CAS 590-86-3): Linear isomer with a methyl group at the 3-position.

- Key Findings: Branching in 2-methylbutanal reduces boiling point compared to linear isomers due to decreased surface area and van der Waals interactions . This trend suggests that the iso-propyl group in the target compound may similarly lower its melting/boiling points relative to straight-chain butyrophenones.

Data Table: Comparative Properties

Research Findings and Trends

Substituent Effects on Solubility: Hydroxy groups (as in 2-Hydroxy-2-methyl-1-phenyl-1-propanone) enhance water solubility, whereas alkyl groups (e.g., iso-propyl, methyl) favor organic solvents. This implies that the target compound would exhibit greater lipophilicity, making it suitable for lipid-based formulations .

Branching and Thermal Properties: Evidence from methyl-substituted aldehydes shows that branching lowers boiling points. Extrapolating this, the iso-propyl group in the target compound may reduce its melting point compared to non-branched analogs .

Synthetic Applications: High-purity grades (95–98%) of hydroxy-substituted propanones () highlight their utility in photochemical processes. The target compound’s alkylated structure could instead serve as an intermediate in Friedel-Crafts alkylations or sterically hindered ketone syntheses.

Biological Activity

2'-iso-Propyl-3-methylbutyrophenone is an organic compound with the molecular formula . It is classified as a ketone derivative, characterized by an iso-propyl group and a methyl group attached to a butyrophenone backbone. This compound is gaining attention for its potential biological activity, particularly in medicinal chemistry and biological research.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The compound can bind to specific targets, altering their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential anti-inflammatory and analgesic properties.

Cytotoxicity Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on mammalian cell lines. These studies typically assess cell viability using assays such as:

- MTT Assay : Measures metabolic activity as an indicator of cell viability.

- LDH Release Assay : Evaluates plasma membrane integrity by measuring lactate dehydrogenase (LDH) release.

- Colony Formation Assay : Determines the ability of cells to proliferate after exposure to the compound.

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Measurement Focus | Key Indicators |

|---|---|---|

| MTT Assay | Metabolic activity | Absorbance at 570 nm |

| LDH Release Assay | Plasma membrane integrity | LDH levels in supernatant |

| Colony Formation Assay | Clonogenic growth | Number of colonies formed |

Antidiabetic Properties

Recent investigations have explored the potential antidiabetic effects of this compound. The compound has been evaluated for its ability to inhibit key enzymes involved in glucose metabolism:

- α-Amylase Inhibition : Reduces carbohydrate digestion, thereby decreasing glucose absorption.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Enhances insulin secretion by increasing GLP-1 availability.

Table 2: Enzyme Inhibition Assays

| Enzyme | Mechanism of Action | Assay Type |

|---|---|---|

| α-Amylase | Inhibition of carbohydrate digestion | Colorimetric assay |

| DPP-IV | Modulation of insulin secretion | Immunoassay |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal investigated the anti-inflammatory properties of this compound. The results indicated that the compound significantly reduced pro-inflammatory cytokine levels in cultured macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Analgesic Properties

Another research effort focused on the analgesic effects of this compound in animal models. The findings demonstrated that administration of this compound resulted in notable pain relief, comparable to standard analgesics, thus supporting its potential use in pain management therapies.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Similarity | Notable Biological Activity |

|---|---|---|

| 2'-iso-Propyl-4-methylbutyrophenone | Similar ketone structure | Moderate anti-inflammatory |

| 2'-iso-Propyl-3-ethylbutyrophenone | Similar backbone | Limited cytotoxicity |

| 2'-iso-Propyl-3-methylvalerophenone | Related functional groups | Enhanced analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.